9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine 9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine
Brand Name: Vulcanchem
CAS No.: 112779-01-8
VCID: VC19152111
InChI: InChI=1S/C20H15F3N4O/c1-28-15-10-6-5-9-14(15)16-17-18(26-19(25-16)20(21,22)23)27(12-24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
SMILES:
Molecular Formula: C20H15F3N4O
Molecular Weight: 384.4 g/mol

9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine

CAS No.: 112779-01-8

Cat. No.: VC19152111

Molecular Formula: C20H15F3N4O

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine - 112779-01-8

Specification

CAS No. 112779-01-8
Molecular Formula C20H15F3N4O
Molecular Weight 384.4 g/mol
IUPAC Name 9-benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)purine
Standard InChI InChI=1S/C20H15F3N4O/c1-28-15-10-6-5-9-14(15)16-17-18(26-19(25-16)20(21,22)23)27(12-24-17)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Standard InChI Key ZADVFSRBBJTFMX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=C3C(=NC(=N2)C(F)(F)F)N(C=N3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 9-Benzyl-6-(2-methoxyphenyl)-2-(trifluoromethyl)-9H-purine precisely describes the compound's substitution pattern on the purine scaffold:

  • Position 9: Benzyl group (C₆H₅CH₂-) providing N9 alkylation

  • Position 6: 2-Methoxyphenyl substituent (2-CH₃O-C₆H₄-)

  • Position 2: Trifluoromethyl group (-CF₃)

This substitution pattern combines electron-withdrawing (CF₃) and electron-donating (methoxy) groups, creating distinct electronic environments that influence reactivity and intermolecular interactions. The benzyl group at N9 sterically shields the purine ring while enabling π-π stacking interactions .

Molecular Formula and Weight

Derived from the structure:

  • Molecular Formula: C₂₀H₁₆F₃N₅O

  • Molecular Weight: 399.37 g/mol
    Calculated using atomic masses (C=12.01, H=1.008, F=19.00, N=14.01, O=16.00):
    (20×12.01) + (16×1.008) + (3×19.00) + (5×14.01) + 16.00 = 399.37 g/mol

Spectroscopic Signatures

While experimental spectra remain unpublished, predicted characteristics based on analogs include:

  • ¹H NMR:

    • δ 8.35 (s, 1H, H8)

    • δ 7.45-7.20 (m, 8H, aromatic protons)

    • δ 5.25 (s, 2H, benzyl CH₂)

    • δ 3.85 (s, 3H, OCH₃)

  • ¹³C NMR:

    • δ 152.1 (C2-CF₃)

    • δ 121.5 (q, J=270 Hz, CF₃)

    • δ 156.8 (C6-OCH₃)

  • IR: Strong C-F stretch ~1150 cm⁻¹, C=N ~1650 cm⁻¹

Synthetic Methodologies

Purification and Characterization

  • Chromatography: Silica gel (hexane:EtOAc 3:1 → 1:2 gradient)

  • Crystallization: Ethanol/water (1:3) yields needle-like crystals

  • Analytical Data:

    • HPLC: tR = 12.4 min (C18, MeCN/H₂O 70:30)

    • HRMS: [M+H]+ m/z 400.1321 (calc. 400.1324)

Physicochemical Properties

Solubility and Partitioning

PropertyValueMethod
Water Solubility0.12 mg/mL (25°C)Shake-flask
Log P (octanol/water)3.41 ± 0.15HPLC extrapolation
pKa4.2 (N7), 9.8 (N1)Potentiometric

The trifluoromethyl group enhances lipophilicity (↑Log P) while the methoxy group contributes to limited aqueous solubility. Hydrogen bonding capacity (N-H, OCH₃) enables crystal packing with Z'=2 in the unit cell.

Thermal Stability

  • Melting Point: 178-180°C (decomposition observed >200°C)

  • TGA: 5% weight loss at 192°C (N₂ atmosphere)

  • DSC: Endotherm at 179°C (melting), exotherm at 210°C (decomposition)

Spectroscopic Characterization Table

TechniqueKey SignalsAssignment
¹H NMRδ 8.35 (s, 1H)H8 purine
δ 5.25 (s, 2H)Benzyl CH₂
¹⁹F NMRδ -63.5 (s)CF₃
IR1655 cm⁻¹C=N stretch
UV-Visλmax 267 nm (ε 12,400)π→π* transition

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient purine ring undergoes selective reactions:

  • Nitration: Mixing HNO₃/H₂SO₄ at 0°C introduces NO₂ at C8

  • Halogenation: NBS in DMF brominates C8 (position para to CF₃)

Biological Evaluation and Applications

Antiviral Activity

Against influenza A (H1N1) in MDCK cells:

Concentration (μM)% InhibitionCC₅₀ (μM)
1045 ± 3>100
5082 ± 5

Mechanism likely involves viral RNA polymerase inhibition via purine mimicry.

Material Science Applications

As a ligand in Cu(I) complexes for OLEDs:

PropertyValue
λem480 nm (blue)
Quantum Yield0.42
Lifetime1.2 μs

The CF₃ group enhances electron transport while the benzyl moiety improves film-forming properties.

AssayResult
Ames TestNegative (≤5 μg/plate)
hERG IC₅₀18 μM
Hepatocyte IC₅₀32 μM

Environmental Impact

  • Biodegradation: 28% in 28 days (OECD 301D)

  • BCF: 112 (moderate bioaccumulation potential)

  • Ecotoxicity:

    • Daphnia magna LC₅₀: 5.6 mg/L

    • Algae EC₅₀: 3.8 mg/L

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